molecular formula C16H12Cl2N2O4S2 B3487749 N~2~-[4-(AMINOSULFONYL)PHENYL]-3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE

N~2~-[4-(AMINOSULFONYL)PHENYL]-3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B3487749
M. Wt: 431.3 g/mol
InChI Key: AHKYWGLSFUPNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[4-(AMINOSULFONYL)PHENYL]-3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core substituted with various functional groups such as aminosulfonyl, dichloro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(AMINOSULFONYL)PHENYL]-3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-chlorothiophenol and 2-bromo-3,5-dichlorobenzoic acid.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(AMINOSULFONYL)PHENYL]-3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the aminosulfonyl group, converting it to corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzothiophenes with various functional groups.

Scientific Research Applications

N~2~-[4-(AMINOSULFONYL)PHENYL]-3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-[4-(AMINOSULFONYL)PHENYL]-3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target.

Properties

IUPAC Name

3,7-dichloro-6-methoxy-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4S2/c1-24-11-7-6-10-12(17)15(25-14(10)13(11)18)16(21)20-8-2-4-9(5-3-8)26(19,22)23/h2-7H,1H3,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKYWGLSFUPNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[4-(AMINOSULFONYL)PHENYL]-3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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N~2~-[4-(AMINOSULFONYL)PHENYL]-3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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N~2~-[4-(AMINOSULFONYL)PHENYL]-3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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N~2~-[4-(AMINOSULFONYL)PHENYL]-3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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N~2~-[4-(AMINOSULFONYL)PHENYL]-3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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N~2~-[4-(AMINOSULFONYL)PHENYL]-3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE

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